N,N,N',N'-Tetrabutylpropane-1,3-diamine
Description
Structure
2D Structure
Properties
IUPAC Name |
N,N,N',N'-tetrabutylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N2/c1-5-9-14-20(15-10-6-2)18-13-19-21(16-11-7-3)17-12-8-4/h5-19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQVCRLEDYPCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCN(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240557 | |
| Record name | N,N,N',N'-Tetrabutylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94107-99-0 | |
| Record name | N1,N1,N3,N3-Tetrabutyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94107-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N,N',N'-Tetrabutylpropane-1,3-diamine | |
| Source | ChemIDplus | |
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| Record name | NSC19166 | |
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| Record name | N,N,N',N'-Tetrabutylpropane-1,3-diamine | |
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| Record name | N,N,N',N'-tetrabutylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.990 | |
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| Record name | 1,3-Bis(dibutylamino)propane | |
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Synthetic Methodologies for N,n,n ,n Tetrabutylpropane 1,3 Diamine
Established Laboratory-Scale Synthesis Routes
In a laboratory setting, N,N,N',N'-Tetrabutylpropane-1,3-diamine is typically prepared using well-understood reactions that offer versatility and control over the final product.
Reductive Amination Approaches for this compound
Reductive amination is a powerful and widely used method for the synthesis of amines. chemicalbook.comyoutube.commasterorganicchemistry.comyoutube.com This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. chemicalbook.comyoutube.com
One potential pathway to this compound involves the reaction of 1,3-diaminopropane (B46017) with an excess of butyraldehyde. In this approach, the primary amino groups of 1,3-diaminopropane react with the aldehyde to form a bis-imine intermediate. Subsequent reduction of this intermediate would yield the desired tetrabutylated diamine.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. youtube.comyoutube.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective reagent, known for its mildness and selectivity. google.com The choice of reducing agent can be critical; for instance, NaBH₃CN is particularly effective at reducing imines in the presence of unreacted aldehydes. chemicalbook.comyoutube.com
Another reductive amination strategy could start from a dialdehyde, such as malondialdehyde or its synthetic equivalents, and react it with dibutylamine (B89481). The two aldehyde functionalities would react with the secondary amine to form a bis-enamine or di-iminium ion intermediate, which upon reduction would furnish the final product.
Alkylation Strategies from 1,3-Diaminopropane Derivatives
Direct alkylation of amines with alkyl halides is a classical method for the formation of C-N bonds, though it can sometimes be challenging to control the degree of alkylation. youtube.com The synthesis of this compound via alkylation can be envisioned through a few different pathways.
One route involves the exhaustive alkylation of 1,3-diaminopropane with a butyl halide, such as butyl bromide or butyl iodide. In this reaction, all four N-H bonds of the starting diamine would be substituted with butyl groups. This approach typically requires a significant excess of the alkylating agent and a base to neutralize the hydrogen halide by-product. However, controlling the reaction to achieve complete tetrasubstitution without the formation of quaternary ammonium (B1175870) salts can be a challenge.
A more controlled alkylation approach would start with a pre-alkylated precursor, such as N,N'-dibutyl-1,3-propanediamine. This intermediate could then be further alkylated with a butyl halide to yield the final product. This stepwise approach can offer better control over the final product distribution.
Alternatively, the reaction of a 1,3-dihalopropane, such as 1,3-dibromopropane (B121459) or 1,3-dichloropropane, with an excess of dibutylamine can also yield this compound. In this case, the secondary amine acts as a nucleophile, displacing the halide leaving groups on the propane (B168953) backbone.
Catalytic Conditions and Optimization for Diamine Formation
The efficiency of both reductive amination and alkylation reactions can be significantly enhanced through the use of catalysts. For reductive aminations, acidic or basic catalysts can be used to promote imine formation. youtube.com Lewis acids like titanium(IV) isopropoxide (Ti(OiPr)₄) can also be employed to activate the carbonyl group towards nucleophilic attack by the amine. chemicalbook.com
In the context of alkylation, phase-transfer catalysts can be beneficial, especially when dealing with reactants in different phases. For the synthesis of related tertiary amines, various metal catalysts have been shown to be effective. For instance, iridium and ruthenium complexes have been used for the N-alkylation of amines with alcohols, which proceeds via a "borrowing hydrogen" mechanism. rsc.orgfigshare.com This involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.
Optimization of reaction conditions is crucial for maximizing the yield of the desired diamine. This includes factors such as the stoichiometry of the reactants, reaction temperature, choice of solvent, and catalyst loading. For example, in the synthesis of a related compound, N,N,N',N'-tetramethyl-1,3-propanediamine, the reaction temperature and pressure were key parameters in controlling the product selectivity. rsc.org
Industrial-Scale Preparation and Process Optimization
The principles of laboratory-scale synthesis are often adapted and optimized for industrial production, with a focus on cost-effectiveness, safety, and sustainability.
Yield Maximization and By-product Minimization Strategies
On an industrial scale, maximizing the yield of the desired product while minimizing the formation of by-products is of paramount importance for economic viability and environmental reasons. In the synthesis of this compound, potential by-products could include partially alkylated diamines (e.g., N,N,N'-tributyl-1,3-propanediamine), products of elimination reactions, or over-alkylated quaternary ammonium salts.
To maximize yield, precise control over reaction parameters is essential. In a continuous flow process, this includes optimizing the feed rates of the reactants, the reaction temperature, the pressure, and the contact time with the catalyst. rsc.org For instance, in the synthesis of N,N,N',N'-tetramethyl-1,3-propanediamine, the reaction pressure is maintained between 15 and 20 MPa and the temperature between 200 and 300 °C to ensure high product selectivity. rsc.org
Interactive Data Table: Synthetic Parameters for N,N,N',N'-Tetraalkyl-1,3-Propanediamines
| Product | Starting Materials | Catalyst | Temperature (°C) | Pressure (MPa) | Process Type | Reported Advantages |
| N,N,N',N'-Tetramethyl-1,3-propanediamine | 1,3-Propanediol (B51772), Dimethylamine, Hydrogen | Cu-Co-Ni/Al₂O₃ | 200-300 | 15-20 | Continuous Flow | Good product selectivity, few side products, high material utility ratio. rsc.org |
| This compound (Proposed) | 1,3-Propanediol, Dibutylamine, Hydrogen | Mixed Metal Oxide (e.g., Cu-Co-Ni/Al₂O₃) | (Optimizable) | (Optimizable) | Continuous Flow | Potentially high efficiency and selectivity based on analog synthesis. |
| This compound (Proposed) | 1,3-Diaminopropane, Butyraldehyde | NaBH₃CN or NaBH(OAc)₃ | (Optimizable) | Atmospheric | Batch | High selectivity of reducing agent for imines. chemicalbook.comgoogle.com |
| This compound (Proposed) | 1,3-Dibromopropane, Dibutylamine | (None or Phase Transfer Catalyst) | (Optimizable) | Atmospheric | Batch | Direct alkylation route. |
Emerging and Green Chemistry Approaches in Diamine Synthesis
Bio-based Production of 1,3-Diaminopropane Precursors
The pursuit of sustainable chemical manufacturing has driven significant research into bio-based production routes for key chemical building blocks, including diamines. 1,3-Diaminopropane, a precursor for this compound, has traditionally been synthesized through petroleum-based processes. sciencedaily.comzonadepinturas.com However, growing concerns over fossil fuel depletion and environmental impact have spurred the development of microbial fermentation processes using renewable biomass as a feedstock. sciencedaily.comeurekalert.org
The primary focus of this research has been the metabolic engineering of microorganisms, particularly Escherichia coli (E. coli), to create efficient microbial cell factories for 1,3-diaminopropane production. sciencedaily.comcolab.ws Wild-type E. coli does not naturally produce 1,3-diaminopropane. zonadepinturas.comeurekalert.org Therefore, researchers have employed metabolic engineering to introduce and optimize biosynthetic pathways. sciencedaily.com
Two main natural biosynthetic pathways for 1,3-diaminopropane have been identified in other microorganisms, such as Acinetobacter and Pseudomonas species, and subsequently engineered into host strains like E. coli: the C4 and C5 pathways. nih.gov
The C4 Pathway : This pathway utilizes oxaloacetate from the C4 carbon skeleton. nih.gov It involves the conversion of L-aspartate, derived from oxaloacetate, to L-2,4-diaminobutanoate, which is then decarboxylated to form 1,3-diaminopropane. researchgate.net Genome-scale in silico flux analysis has suggested that the C4 pathway is a more efficient route for 1,3-diaminopropane production. colab.wsresearchgate.net This pathway, using genes from Acinetobacter baumannii, has been a primary target for engineering E. coli. researchgate.net
The C5 Pathway : This pathway starts from the C5 carbon skeleton of α-ketoglutarate. nih.gov It proceeds through intermediates like spermidine (B129725). researchgate.net While viable, studies have indicated that the C5 pathway is less efficient for high-yield production compared to the C4 pathway. nih.gov
To enhance the production of 1,3-diaminopropane, various metabolic engineering strategies have been implemented. Researchers at the Korea Advanced Institute of Science and Technology (KAIST) successfully engineered an E. coli strain by first using in silico analysis to determine the most efficient metabolic pathway. sciencedaily.comeurekalert.org By introducing the selected pathway, they achieved the first-ever production of 1,3-diaminopropane via fermentation. sciencedaily.com Further genetic modifications led to a 21-fold increase in the production titer. sciencedaily.comeurekalert.org
Key engineering strategies included:
Overexpression of Key Genes : To increase the metabolic flux towards 1,3-diaminopropane, genes such as ppc (phosphoenolpyruvate carboxylase) and aspC (aspartate aminotransferase) were overexpressed to boost the supply of the precursor L-aspartate. colab.wsnih.gov
Gene Knockouts : To redirect carbon flux away from competing pathways, certain genes were knocked out. For instance, deleting the pfkA gene (phosphofructokinase) was found to increase the NADPH pool, which in turn enhanced 1,3-diaminopropane production. colab.wsnih.gov
These concerted engineering efforts have resulted in significant yields. Fed-batch fermentation of the final engineered E. coli strain in a glucose minimal medium successfully produced 13 g/L of 1,3-diaminopropane. sciencedaily.comcolab.ws This demonstrates a promising bio-based alternative to conventional chemical synthesis, paving the way for the use of renewable resources in the production of polyamides and other valuable chemicals. sciencedaily.comalderbioinsights.co.uk
Interactive Data Table: Metabolic Engineering of E. coli for 1,3-Diaminopropane Production
| Engineered Strain / Strategy | Key Genetic Modification(s) | Precursor Pathway | Feedstock | Titer Achieved (g/L) | Reference |
| Engineered E. coli | Introduction of heterologous C4 pathway from A. baumannii | C4 | Glucose | - | colab.wsresearchgate.net |
| E. coli with ppc overexpression | Overexpression of ppc gene in a strain with feedback-resistant aspartokinases | C4 | Glucose | 1.39 | colab.ws |
| E. coli with aspC overexpression | Overexpression of aspC gene in a strain with feedback-resistant aspartokinases | C4 | Glucose | 1.35 | colab.ws |
| Final Engineered E. coli | Combination of pathway introduction, gene overexpression (ppc, aspC), and gene knockout (pfkA) | C4 | Glucose | 13 | sciencedaily.comcolab.ws |
Chemical Reactivity and Mechanistic Investigations of N,n,n ,n Tetrabutylpropane 1,3 Diamine
Reactivity Profiles of Tertiary Diamines
The reactivity of N,N,N',N'-tetrabutylpropane-1,3-diamine is fundamentally shaped by the electronic and steric properties of its constituent groups. The presence of two tertiary amine functionalities separated by a flexible propane (B168953) linker allows for unique reactivity patterns, including bidentate coordination and complex protonation equilibria.
Electron-Donating Characteristics of this compound
The two nitrogen atoms in this compound are each bonded to two butyl groups and the propane backbone. Alkyl groups are well-established as electron-donating groups through an inductive effect (+I). This donation of electron density increases the electron richness of the nitrogen atoms, making them effective nucleophiles and bases.
Basicity and Protonation Equilibria in Various Media
The presence of two basic nitrogen centers in this compound leads to two distinct protonation equilibria in solution. The basicity of this diamine is influenced by the electron-donating butyl groups, which increase the pKa values compared to less substituted diamines.
A systematic study on the protonation of N-alkyl substituted diamines in aqueous sodium chloride solutions provides valuable insight. The protonation constants (log K) for a series of diamines show a clear trend of increasing basicity with increasing N-alkylation. This is attributed to the inductive effect of the alkyl groups.
| Diamine | log K₁ (H⁺) | log K₂ (H⁺) |
| N-ethylethylenediamine | 10.130 | 7.107 |
| N,N'-diethylethylenediamine | 10.445 | 7.527 |
| N,N,N'-triethylethylenediamine | 10.288 | 7.346 |
| N,N,N',N'-tetraethylethylenediamine | 9.978 | 7.076 |
Data adapted from a study on N-alkyl substituted ethylenediamines, which serves as an illustrative comparison for the analogous propanediamines. The study highlights the influence of alkyl substitution on basicity.
Types of Chemical Transformations Involving this compound
As a tertiary diamine, this compound participates in a variety of chemical reactions, primarily involving the nucleophilic character of the nitrogen atoms.
Nucleophilic Reactivity and Substitution Reactions
The lone pairs of electrons on the nitrogen atoms make this compound a potent nucleophile. It can readily participate in nucleophilic substitution reactions with a variety of electrophiles. For instance, it can react with alkyl halides to form quaternary ammonium (B1175870) salts. The reaction of 1,3-diamines with aldehydes and ketones can lead to the formation of hexahydropyrimidines or bisimines, depending on the reaction conditions and the nature of the carbonyl compound. acs.org
The nucleophilicity of tertiary amines is a cornerstone of their utility in organic synthesis, enabling the formation of new carbon-nitrogen bonds. libretexts.org However, the bulky butyl groups in this compound introduce significant steric hindrance, which can modulate its reactivity compared to less hindered tertiary amines. This steric bulk can influence the regioselectivity and rate of its reactions.
Oxidation Reactions Leading to Amine Oxides
Tertiary amines can be oxidized to form the corresponding amine oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. The oxidation of tributylamine, a structural analogue, with manganese dioxide has been shown to yield N,N-dibutylformamide, indicating that oxidation can also occur at the carbon atom adjacent to the nitrogen. rsc.org This suggests that the oxidation of this compound could potentially lead to a mixture of products, including the diamine dioxide and products resulting from the oxidation of the butyl groups.
The mechanism of such oxidations can proceed through radical intermediates, particularly when using metal-based oxidizing agents. rsc.org The specific products formed are highly dependent on the reaction conditions and the oxidant employed.
Reduction Pathways to Primary Amines
The conversion of a tertiary amine like this compound to a primary amine requires the cleavage of C-N bonds. While direct reduction of a tertiary amine to a primary amine is not a common transformation, several methods exist for the dealkylation of tertiary amines. organic-chemistry.org
One approach involves the palladium-catalyzed activation of the C-N bond in the presence of a peroxide, which can lead to the formation of a secondary amine. rsc.org Further dealkylation could potentially yield a primary amine. Another strategy is reductive amination, though this is more commonly used to build up amines from smaller precursors. masterorganicchemistry.comlibretexts.org The cleavage of C-N bonds in tertiary amines can also be achieved through photoinduced oxidative N-dealkylation. organic-chemistry.org The reduction of tertiary amides to amines is a well-established reaction, but this would require prior conversion of the amine to an amide. nih.gov These methods highlight potential, albeit multi-step, pathways to access primary amines from a tertiary diamine precursor.
Mechanistic Pathways of this compound Reactions
The chemical reactivity of this compound is centered around the nucleophilic character of its two tertiary amine groups and the flexibility of the propane linker. These structural features allow it to participate in a variety of chemical transformations, primarily acting as a bidentate ligand in coordination chemistry and as a base or nucleophilic catalyst in organic synthesis. The mechanistic pathways of its reactions are dictated by the nature of the reactants and the reaction conditions.
In its role as a ligand, this compound can coordinate to metal centers, influencing the steric and electronic environment of the metal and thereby directing the course of catalytic cycles. The butyl groups attached to the nitrogen atoms create a sterically hindered environment, which can be crucial for achieving selectivity in certain catalytic processes.
As a base, the diamine can deprotonate various acidic substrates, initiating reactions such as eliminations or condensations. The cooperative effect of the two amine functionalities, though separated by a three-carbon chain, can influence its basicity and catalytic activity.
Elucidation of Reaction Intermediates
Detailed experimental or computational studies specifically elucidating the reaction intermediates involving this compound are not extensively available in the reviewed scientific literature. However, based on the general reactivity of 1,3-diamines, several types of intermediates can be postulated in its reactions.
In reactions where it acts as a catalyst, for instance in condensation reactions between carbonyl compounds, the initial step would likely involve the formation of an enamine or an iminium ion intermediate. The diamine would first react with a carbonyl group to form a charged intermediate, which would then be more susceptible to nucleophilic attack.
When this compound participates in metal-catalyzed reactions as a ligand, the intermediates would be various coordination complexes of the metal with the diamine and other reactants. For example, in a cross-coupling reaction, one could expect to find intermediates where the diamine is coordinated to the metal center alongside the substrates of the reaction, such as an aryl halide and a nucleophile. The specific geometry and electronic structure of these intermediates would be critical for the subsequent steps of oxidative addition, transmetalation, and reductive elimination.
Kinetic Studies and Rate-Determining Steps
Comprehensive kinetic studies and the determination of rate-determining steps for reactions specifically involving this compound are not well-documented in publicly accessible research. To understand the kinetics of a reaction involving this diamine, one would typically monitor the concentration of reactants and products over time under various conditions (e.g., changing concentrations of reactants, catalyst, and temperature).
The rate law derived from such studies would provide insights into the molecularity of the rate-determining step. For a reaction where the diamine acts as a catalyst, the rate law would indicate whether one or both amine functional groups are involved in the slowest step of the reaction. The reaction order with respect to the diamine would be a key piece of information.
In the context of it being a ligand in a catalytic cycle, the rate-determining step could be any of the fundamental steps of the cycle. For instance, if the oxidative addition of a substrate to the metal complex is slow, this would be the rate-determining step. researchgate.net Alternatively, the reductive elimination to form the final product could also be rate-limiting. nih.gov The steric bulk of the four butyl groups on the diamine ligand would significantly influence the rates of these steps.
Without specific experimental data, any discussion on the rate-determining steps remains speculative and based on general principles of chemical kinetics and reaction mechanisms. mdpi.com
Coordination Chemistry and Ligand Design with N,n,n ,n Tetrabutylpropane 1,3 Diamine
N,N,N',N'-Tetrabutylpropane-1,3-diamine as a Multidentate Ligand
This compound is a bidentate ligand, meaning it can bind to a metal center through its two nitrogen donor atoms. The structure features a flexible three-carbon (propane) backbone connecting two tertiary amine groups, each substituted with two butyl chains. These structural characteristics dictate its coordination behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 94107-99-0 sielc.com |
| Molecular Formula | C₁₉H₄₂N₂ bldpharm.com |
| Molecular Weight | 298.55 g/mol bldpharm.com |
| Structure | CCCCN(CCCC)CCCN(CCCC)CCCC bldpharm.com |
Chelation Behavior with Transition Metals
When this compound coordinates to a single metal ion, it acts as a chelating agent, forming a stable six-membered ring. This ring consists of the metal ion, the two nitrogen donor atoms, and the three-carbon propane (B168953) backbone. The formation of such a chelate ring is entropically favored and enhances the stability of the resulting metal complex compared to coordination with two separate monodentate amine ligands.
The coordination chemistry of the closely related ligand, N,N,N′,N′-Tetramethyl-1,3-propanediamine (TMPDA), shows its ability to form stable complexes, including dinuclear species with transition metals like copper(II). sigmaaldrich.comsigmaaldrich.com By analogy, this compound is expected to exhibit similar chelation, with the bulky butyl groups providing significant steric hindrance around the metal center. This steric bulk can influence the coordination number of the metal and the geometry of the final complex, potentially preventing the coordination of other ligands or favoring lower coordination numbers.
Influence of Alkyl Chain Branching on Coordination Geometry
The structure of the alkyl chains on the donor nitrogen atoms significantly impacts the ligand's coordination properties. While the target compound features linear n-butyl groups, the principle of alkyl chain branching offers insight into ligand design. Studies on other chemical systems have shown that branching in alkyl chains can decrease water solubility while increasing the solubility of the compound in water, a phenomenon attributed to the formation of distinct nano-segregated structures. rsc.org
In the context of coordination chemistry, branching the butyl chains (e.g., using iso-butyl or tert-butyl groups instead of n-butyl) would drastically alter the steric profile of the ligand. This would affect the "cone angle," a measure of the ligand's bulk. A larger cone angle from branched chains would create a more sterically crowded environment around the metal ion, influencing the bond angles and potentially stabilizing unusual coordination geometries or preventing the formation of certain polynuclear structures.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves reacting the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants and the nature of the metal ion and its counter-ions determine the final product.
Formation of Homodinuclear and Heterodinuclear Species
The propane-1,3-diamine backbone is capable of bridging two metal centers, facilitating the formation of dinuclear complexes. nih.gov The analogue ligand N,N,N′,N′-Tetramethyl-1,3-propanediamine (TMPDA) is explicitly used to prepare dinuclear µ-carbonato-dicopper(II) species, where the two copper centers are bridged by the diamine ligand and a carbonate group. sigmaaldrich.comsigmaaldrich.com
This capability strongly suggests that this compound can also form homodinuclear complexes (containing two identical metal ions). In such a structure, the ligand would span between the two metal centers. The formation of heterodinuclear complexes (containing two different metal ions) is also plausible through stepwise synthesis. umz.ac.ir This process would involve first creating a mononuclear complex with one metal, followed by the introduction of a second, different metal salt to occupy the second coordination site. The bulky butyl groups would play a key role in modulating the interaction between the two metal centers.
Spectroscopic and Structural Analysis of this compound-Metal Adducts
The characterization of metal adducts of this compound relies on a combination of spectroscopic and structural methods.
Spectroscopic Analysis: Infrared (IR) spectroscopy is used to confirm the coordination of the nitrogen atoms to the metal, which typically results in a shift of the C-N stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the structure of the complex in solution, with chemical shifts of the protons and carbons in the ligand changing upon coordination. Electronic spectroscopy (UV-Vis) can reveal information about the electronic structure and geometry of the complex, particularly for transition metals with d-d transitions. nih.govosti.gov
Table 2: Expected Spectroscopic Features for this compound Metal Adducts
| Technique | Observed Feature | Interpretation |
|---|---|---|
| Infrared (IR) | Shift in C-N stretching frequency | Confirmation of N-metal bond formation. |
| ¹H NMR | Change in chemical shifts of CH₂ protons | Indicates coordination and reveals symmetry of the complex in solution. |
| ¹³C NMR | Change in chemical shifts of carbon atoms | Provides further evidence of coordination and structural information. |
| UV-Vis | d-d transition bands (for transition metals) | Gives insight into the coordination geometry (e.g., octahedral, tetrahedral). nih.gov |
Applications in Supramolecular Chemistry
The ability of this compound to act as a bridging ligand for constructing dinuclear complexes makes it a valuable building block in supramolecular chemistry. nih.gov Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions.
Research Findings on this compound in Coordination Chemistry Remain Undocumented
Despite a thorough review of available scientific literature, no specific research findings, data tables, or detailed scholarly articles could be located regarding the host-guest interactions within coordination frameworks constructed using the chemical compound this compound.
Searches for the synthesis, structural characterization, and supramolecular chemistry of coordination complexes involving this compound as a ligand did not yield any published studies. The existing body of research in coordination chemistry extensively covers related diamine ligands, such as those with methyl, ethyl, or other substituent groups, and their roles in forming metal-organic frameworks and other coordination polymers with host-guest capabilities. However, the specific butyl-substituted propane-1,3-diamine derivative at the focus of this inquiry appears to be uncharacterized in the context of coordination framework chemistry.
Consequently, without primary or secondary research sources detailing the use of this compound in the design and study of coordination frameworks, it is not possible to provide an analysis of its host-guest interactions, nor to generate the corresponding data tables of research findings as requested. The field of coordination chemistry is vast, and while general principles of host-guest interactions are well-established, their specific manifestation with this particular ligand has not been a subject of published investigation.
Further research into the synthesis and coordination behavior of this compound would be required to explore its potential for creating novel host-guest systems.
Catalytic Applications of N,n,n ,n Tetrabutylpropane 1,3 Diamine
N,N,N',N'-Tetrabutylpropane-1,3-diamine in Metal-Mediated Catalysis
In metal-mediated catalysis, the diamine plays a crucial role as a ligand, coordinating to metal centers and modulating their catalytic activity and selectivity.
Role as a Ligand in Catalytic Cycles
As a bidentate ligand, this compound can chelate to a metal center, forming a stable complex. The four butyl groups on the nitrogen atoms create a sterically demanding environment around the metal. This steric hindrance can influence the coordination of substrates and the stability of intermediates within a catalytic cycle. The nitrogen atoms, with their lone pairs of electrons, act as strong σ-donors, increasing the electron density on the metal center. This electronic effect can, in turn, influence the metal's reactivity and its ability to participate in oxidative addition and reductive elimination steps, which are fundamental processes in many catalytic cycles. For instance, in cross-coupling reactions, the ligand can stabilize the active metal species and facilitate the elementary steps of the catalytic cycle. mdpi.com
Enhancement of Activity and Selectivity in Metal Complexes
The presence of this compound as a ligand can significantly enhance the catalytic activity and selectivity of metal complexes. The steric bulk of the tetrabutyl-substituted diamine can create a specific chiral environment around the metal center, which is particularly beneficial in asymmetric catalysis. This can lead to the preferential formation of one enantiomer or diastereomer over another.
Furthermore, the ligand's influence extends to controlling the chemoselectivity of a reaction, directing the reaction to a specific functional group in a multifunctional molecule. For example, in reactions involving copper(II) complexes, the nature of the diimine ligand has been shown to be important in tuning the anticancer activity of the complex. rsc.org While not specifically this compound, this highlights the principle that the ligand structure is key to the performance of the metal complex. The design of bimetallic complexes, where two metal centers are held in proximity by a ligand, can also lead to novel catalytic activity. mdpi.com
Organocatalytic Properties of this compound
Beyond its role as a ligand, this compound can itself act as an organocatalyst, participating directly in the transformation of organic molecules without the need for a metal center.
Activation Modes in Asymmetric Transformations
In organocatalysis, tertiary amines like this compound can function as Lewis bases. researchgate.net They can activate substrates through various non-covalent interactions. One common activation mode involves the formation of a nucleophilic enamine or enolate intermediate by reacting with a carbonyl compound. This intermediate is more reactive towards electrophiles than the original carbonyl compound. In asymmetric transformations, if the amine catalyst is chiral, it can induce enantioselectivity by creating a chiral environment around the reacting molecules. mdpi.com While this compound itself is not chiral, its derivatives or its use in conjunction with chiral additives can lead to asymmetric induction. Another activation mode involves hydrogen bonding, where the amine can act as a hydrogen bond acceptor, activating a substrate and controlling its orientation during the reaction. researchgate.net
Application in Specific Organic Reactions (e.g., Baylis-Hillman Analogues)
A prominent example of the application of tertiary amines as organocatalysts is the Baylis-Hillman reaction. organic-chemistry.orgslideshare.net This reaction involves the coupling of an aldehyde with an activated alkene, catalyzed by a nucleophilic species, typically a tertiary amine or phosphine. organic-chemistry.org The mechanism involves the initial addition of the amine catalyst to the activated alkene to generate a stabilized zwitterionic intermediate. organic-chemistry.org This nucleophilic intermediate then adds to the aldehyde, and subsequent proton transfer and elimination of the catalyst yield the desired functionalized product. organic-chemistry.org While DABCO (1,4-diazabicyclo[2.2.2]octane) is a commonly used catalyst, other tertiary amines can also be employed. organic-chemistry.org The steric and electronic properties of the amine catalyst can influence the reaction rate and the yield of the product. The bulky butyl groups in this compound could potentially influence the stereochemical outcome of such reactions or favor specific pathways in related transformations.
Catalyst Design and Immobilization Strategies
To enhance the practical utility of this compound as a catalyst or ligand, various design and immobilization strategies can be employed. Immobilization involves attaching the catalyst to a solid support, which facilitates its separation from the reaction mixture and allows for its recovery and reuse. This is a key principle of green chemistry, aiming to reduce waste and improve economic efficiency.
Common immobilization techniques include covalent attachment to polymers, silica, or other inorganic supports. For instance, a diamine could be functionalized with a reactive group that allows it to be grafted onto a solid surface. Another approach is non-covalent adsorption onto a support material. The design of new catalysts can also involve the synthesis of derivatives of this compound with modified steric or electronic properties to fine-tune its catalytic performance for a specific application. For example, introducing chiral moieties into the ligand backbone is a common strategy for developing new asymmetric catalysts. mdpi.com
The table below summarizes some research findings related to the catalytic applications of diamines and related compounds.
| Catalyst/Ligand System | Reaction Type | Key Findings |
| Tertiary Amines (e.g., DABCO) | Baylis-Hillman Reaction | Catalyzes the coupling of aldehydes and activated alkenes. organic-chemistry.org |
| Chiral 1,3-Diamines | Asymmetric Synthesis | Used as organocatalysts or chiral auxiliaries. mdpi.com |
| Dinuclear Nickel(I) Complexes | Cross-Coupling Reactions | Auxiliary ligands like diamines can stabilize the complex and influence activity. mdpi.com |
| Multifunctional Organocatalysts | Asymmetric Mannich Reaction | Can utilize hydrogen bonding and Lewis basic sites for substrate activation. researchgate.net |
N,n,n ,n Tetrabutylpropane 1,3 Diamine in Polymer and Advanced Materials Science
Role as a Cross-linking Agent in Polymer Synthesis
For a molecule to act as a cross-linking agent in typical polymer systems, it must possess at least two functional groups that can react with the polymer backbone. In the case of amine cross-linkers, this reactivity is dependent on the presence of N-H bonds.
Application in Epoxy Resins and High-Performance Coatings
The curing of epoxy resins with amine hardeners involves the reaction of the amine's N-H group with the epoxide ring of the resin. As N,N,N',N'-Tetrabutylpropane-1,3-diamine is a tertiary diamine with no available N-H protons, it cannot function as a conventional curing agent to form a cross-linked epoxy network. While some tertiary amines can act as catalysts for epoxy homopolymerization, the significant steric hindrance from the four butyl groups on this specific compound would likely make it an ineffective catalyst. No literature was found to support its use in this capacity for high-performance coatings.
Development of Superabsorbent and Hydrogel Networks
The formation of superabsorbent and hydrogel networks through chemical cross-linking similarly requires bifunctional or multifunctional molecules that can be incorporated into the polymer structure during polymerization. Searches for the application of this compound in this area yielded no results, which is consistent with its chemical inability to act as a cross-linking monomer in standard hydrogel synthesis.
Precursor in Polyamide and Dendrimer Production
The synthesis of both polyamides and dendrimers from amine precursors relies on the reactivity of the amine's N-H groups.
Structural Modification for Tunable Material Properties
Polyamide synthesis proceeds via a condensation reaction between a diamine and a dicarboxylic acid (or its derivative), a reaction that fundamentally requires primary or secondary amines. Likewise, the divergent and convergent methods for dendrimer synthesis from amine cores involve reaction steps at the amine's N-H positions. nih.gov Since this compound has no such reactive sites, it cannot serve as a monomeric precursor for building polyamide chains or dendrimer branches. Consequently, there is no research on its structural modification for tuning material properties in this context.
Advanced Responsive Material Systems Development
While some tertiary amines can be used to create pH-responsive or "smart" materials, no studies were identified that specifically utilize this compound for the development of advanced responsive systems. The research in this area tends to focus on other tertiary amines, such as the less sterically hindered N,N,N',N'-Tetramethyl-1,3-diaminopropane (TMPDA). sigmaaldrich.com
Computational and Theoretical Studies of N,n,n ,n Tetrabutylpropane 1,3 Diamine
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are essential for understanding the three-dimensional structure and dynamic behavior of N,N,N',N'-Tetrabutylpropane-1,3-diamine. These computational techniques allow for the exploration of the molecule's conformational landscape and the analysis of its electronic properties.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For diamines, DFT calculations can provide valuable information about the distribution of electron density, which is crucial for understanding their reactivity and interaction with other molecules. The lone pairs of electrons on the nitrogen atoms are of particular interest, as they are key to the nucleophilic and basic properties of these compounds.
While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT have been applied to similar diamines. For instance, studies on related compounds like N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA) demonstrate how DFT can be used to analyze the effects of the flexible carbon skeleton on the interaction between electron lone pairs. researchgate.net Such studies often reveal a preference for charge delocalization, though this can be overestimated by some DFT functionals due to self-interaction errors. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for exploring the conformational space of flexible molecules like this compound. The butyl groups attached to the nitrogen atoms introduce a significant number of rotatable bonds, leading to a complex potential energy surface with numerous local minima corresponding to different conformers.
MD simulations can track the transitions between these conformational states over time, providing insights into the molecule's flexibility and the predominant shapes it adopts in different environments. This information is critical for understanding how the molecule might bind to a receptor or a catalytic site. For example, conformational analysis of similar N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists using molecular modeling has revealed unexpected low-energy conformations stabilized by intramolecular interactions. nih.gov
Prediction of Reactivity and Reaction Pathways
Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. By calculating the energies of reactants, products, and transition states, chemists can forecast the feasibility and mechanism of a reaction.
Activation Energy Calculations and Transition State Analysis
The activation energy of a reaction is the minimum amount of energy required for reactants to transform into products. Computational chemistry can be used to calculate this energy barrier by locating the transition state structure, which is the highest point on the reaction pathway. A complete linear correlation has been found between the computed activation Gibbs free energies and the global electron density transfer (GEDT) at the polar transition state structures. nih.gov This analysis is crucial for predicting reaction rates and understanding the factors that control them. For diamines, this could involve modeling reactions such as nucleophilic substitution or acid-base reactions.
Global Electron Density Transfer (GEDT) Studies
Global Electron Density Transfer (GEDT) is a concept within Molecular Electron Density Theory (MEDT) that quantifies the net charge transferred between the interacting molecules in a reaction. nih.govmdpi.com It has been shown that GEDT plays a critical role in influencing the reaction rates of polar organic reactions. nih.gov A higher GEDT at the transition state is often correlated with a lower activation energy, thus accelerating the reaction. nih.govresearchgate.net By calculating the GEDT for a proposed reaction involving this compound, researchers can predict its reactivity as a nucleophile. The electrophilicity and nucleophilicity indices, derived from conceptual DFT, are powerful tools for studying polar reactivity. mdpi.compreprints.org
Rational Design of this compound Derivatives
Retrosynthetic Analysis and Feasible Synthesis Routes
Retrosynthetic analysis is a technique used to plan chemical syntheses by deconstructing a target molecule into simpler, commercially available precursors. arxiv.orgnih.gov For this compound, the most logical disconnections are the two carbon-nitrogen (C-N) bonds between the propyl chain and the nitrogen atoms of the dibutylamino groups.
This retrosynthetic approach suggests that the molecule can be constructed from a three-carbon electrophilic backbone and two equivalents of a nucleophilic dibutylamine (B89481). The forward synthesis, therefore, would involve the reaction of these precursors.
A primary and feasible synthesis route is the nucleophilic substitution reaction between a 1,3-dihalopropane, such as 1,3-dibromopropane (B121459), and two equivalents of dibutylamine. This reaction forms the two C-N bonds to yield the final product. A similar synthesis strategy is noted for the preparation of the related compound N,N'-di-tert-butyl-1,3-propanediamine from 1,3-dibromopropane and tert-butylamine. chemicalbook.com
An alternative approach can be inferred from the synthesis of the analogous compound N,N,N',N'-tetramethyl-1,3-propane diamine. google.com This method involves the catalytic reductive amination of 1,3-propanediol (B51772) with the corresponding secondary amine (dimethylamine). google.com A similar pathway could likely be employed for the target compound, using 1,3-propanediol and dibutylamine in the presence of a suitable catalyst and a reducing agent.
Table 1: Proposed Synthesis Strategies for this compound
| Synthesis Route | Precursor 1 (Propane Backbone) | Precursor 2 (Amine Source) | Reaction Type |
|---|---|---|---|
| Alkylation | 1,3-Dibromopropane | Dibutylamine | Nucleophilic Substitution |
| Reductive Amination | 1,3-Propanediol | Dibutylamine | Catalytic Reductive Amination |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a set of compounds with their biological activities or chemical properties. wikipedia.org These models are valuable tools in drug discovery and toxicology for predicting the activity of new molecules. wikipedia.orgnih.gov
While specific QSAR models for this compound are not extensively detailed in the public domain, the compound belongs to the family of polyamines, which are known to interact with biological systems. For instance, many polyamine analogues are recognized as inhibitors of the polyamine transport system, a critical pathway for cell growth and proliferation that is often upregulated in cancer cells. nih.govnih.gov The development of polyamine transport inhibitors is an active area of cancer research. elsevierpure.com
A QSAR model for a series of compounds including this compound would aim to build a mathematical relationship of the form:
Activity = f (Molecular Descriptors) + error wikipedia.org
The biological activity, or endpoint, for such a model could be the inhibition of polyamine uptake, measured by values like IC₅₀ or Kᵢ from competitive binding assays. nih.gov The "molecular descriptors" are calculated properties that encode structural, steric, electronic, and hydrophobic features of the molecules.
For this compound, key descriptors would include:
Steric Descriptors: Related to the size and shape of the molecule, particularly the bulky butyl groups.
Electronic Descriptors: Such as the pKa of the tertiary amine groups, which influences their charge state at physiological pH. nih.gov
Hydrophobicity Descriptors (e.g., logP): The four butyl groups confer significant lipophilicity, which affects membrane permeability and interactions with hydrophobic pockets in biological targets.
Common QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be applied. nih.gov These 3D-QSAR methods build models based on the 3D alignment of the molecules and their calculated steric and electrostatic fields, providing insights that can guide the design of new, more potent analogues. nih.govnih.gov
Table 2: Hypothetical QSAR Model Components for this compound
| Component | Description | Example |
|---|---|---|
| Biological Endpoint | A quantitative measure of the compound's biological effect. | Inhibition of spermidine (B129725) transport (IC₅₀) in cancer cell lines. nih.gov |
| Molecular Descriptors | Numerical values representing molecular properties. | Molecular Weight, LogP (hydrophobicity), pKa, Steric parameters (e.g., molar refractivity). |
| Statistical Method | Algorithm used to correlate descriptors with the endpoint. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Network (ANN). tandfonline.com |
| Validation | Process to ensure the model is robust and predictive. | Internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds. tandfonline.comnih.gov |
Such computational models are crucial for rationally designing novel compounds with enhanced biological activity, such as new anticancer agents that target the polyamine transport system. nih.gov
Advanced Spectroscopic Characterization for Mechanistic Elucidation of N,n,n ,n Tetrabutylpropane 1,3 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules by mapping the chemical environments of magnetically active nuclei.
¹H and ¹³C NMR for Proton and Carbon Environments
In N,N,N',N'-Tetrabutylpropane-1,3-diamine, the distinct proton (¹H) and carbon (¹³C) environments can be resolved and assigned based on their chemical shifts (δ), multiplicities, and coupling constants. The symmetry of the molecule simplifies the spectra, as the two N,N-dibutylamino groups are chemically equivalent.
The ¹H NMR spectrum is expected to show signals corresponding to the various methylene and methyl groups. The protons on the methylene groups adjacent to the nitrogen atoms (α-CH₂) are deshielded due to the electronegativity of nitrogen, causing them to appear at a lower field (higher ppm value) compared to other methylene groups in the butyl chains.
The ¹³C NMR spectrum provides complementary information, with a distinct signal for each unique carbon environment. Similar to the proton spectrum, the carbon atoms directly bonded to nitrogen are shifted downfield. The number of signals in the decoupled spectrum directly indicates the number of chemically non-equivalent carbon atoms. The general rule for splitting in coupled ¹³C NMR is that the number of peaks for a given carbon is equal to the number of directly attached protons plus one (N+1 rule). udel.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₂-CH₃ | ~0.9 | Triplet (t) |
| -CH₂-CH₂ -CH₃ | ~1.3 | Sextet |
| -N-CH₂-CH₂ - | ~1.5 | Quintet |
| N-CH₂ -CH₂- (Propane) | ~2.4 | Triplet (t) |
| N-CH₂-CH₂ -CH₂-N (Propane) | ~1.7 | Quintet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂-CH₃ | ~14 |
| -CH₂-CH₂ -CH₃ | ~21 |
| -N-CH₂-CH₂ - | ~30 |
| N-CH₂ -CH₂- (Propane) | ~55 |
| N-CH₂-CH₂ -CH₂-N (Propane) | ~25 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups within a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its alkyl and amine components.
Key expected vibrational modes include C-H stretching from the butyl and propyl groups, typically appearing in the 2850-3000 cm⁻¹ region. C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range. Additionally, various bending (scissoring, wagging, twisting) vibrations for the CH₂ and CH₃ groups will be present in the fingerprint region (below 1500 cm⁻¹). Since this is a tertiary amine, the characteristic N-H stretching bands seen in primary and secondary amines (around 3300-3500 cm⁻¹) will be absent.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| CH₂ | Bending (Scissoring) | ~1470 |
| CH₃ | Bending (Asymmetric/Symmetric) | ~1460 / ~1380 |
| C-N | Stretching | 1000 - 1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound based on its mass-to-charge ratio (m/z). For this compound (C₁₉H₄₂N₂), the nominal molecular weight is 298 g/mol .
Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion ([M]⁺), which can then undergo fragmentation. The fragmentation pattern is highly diagnostic for amines. The most characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process results in a stable, nitrogen-containing cation. For this molecule, α-cleavage can lead to the loss of a propyl radical from a butyl group, yielding a prominent ion.
Table 4: Expected Major Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 298 | [C₁₉H₄₂N₂]⁺ | Molecular Ion (M⁺) |
| 255 | [C₁₆H₃₅N₂]⁺ | M⁺ - C₃H₇ (Loss of propyl radical via α-cleavage) |
| 184 | [C₁₁H₂₆N₂]⁺ | Cleavage of propane (B168953) backbone |
| 156 | [C₁₀H₂₂N]⁺ | α-cleavage with loss of a butyl group and part of the propane chain |
| 142 | [C₉H₂₀N]⁺ | α-cleavage at the other nitrogen, leading to a dibutylamino fragment |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in open-access crystallographic databases, analysis of related structures can provide insight into its likely solid-state conformation.
Studies on the parent compound, propane-1,3-diamine, show that the propane backbone often adopts a stable, all-anti (zigzag) conformation to minimize steric hindrance. nih.gov Were a single crystal of this compound to be analyzed, X-ray diffraction would elucidate the precise torsion angles of the C-C-C backbone and the C-N bonds. It would also reveal the packing of the molecules in the crystal lattice, which is governed by weak van der Waals forces, given the absence of hydrogen bond donors. The flexible butyl chains would likely exhibit significant thermal motion or could be disordered within the crystal structure.
Derivative Synthesis and Structure Reactivity Relationships of N,n,n ,n Tetrabutylpropane 1,3 Diamine
Systematic Variation of Alkyl Substituents on Nitrogen Centers
The butyl groups on the nitrogen atoms of N,N,N',N'-tetrabutylpropane-1,3-diamine play a crucial role in defining its steric and electronic characteristics. Varying these substituents allows for a detailed investigation of structure-reactivity relationships.
Steric hindrance, which refers to the spatial arrangement of atoms and the accessibility of the reactive nitrogen centers, significantly influences the chemical behavior of diamines. osti.gov The replacement of butyl groups with larger or smaller alkyl chains directly modulates this steric environment.
The size of the N-alkyl groups can dictate the outcome of chemical reactions by controlling the approach of reactants to the nitrogen's lone pair of electrons. osti.govmdpi.com For instance, in catalytic applications, bulky substituents can create a chiral pocket around a metal center, influencing the stereochemical outcome of a reaction. This is a key principle in asymmetric catalysis, where the ligand's structure dictates the enantioselectivity of the transformation. acs.org Research on various amine-CO2 reactions has shown that increasing steric hindrance by introducing bulky alkyl groups around the nitrogen atom can alter reaction pathways, for example, by destabilizing certain intermediates like carbamates. osti.gov This effect promotes alternative reaction mechanisms, leading to higher CO2 loading capacities in carbon capture applications. osti.gov
The influence of N-alkyl group size on reaction outcomes can be summarized as follows:
Increased Steric Bulk: Generally leads to higher selectivity in asymmetric reactions by creating a more defined and constrained reaction environment. However, excessive bulk can also decrease the reaction rate by impeding substrate access. mdpi.com
Decreased Steric Bulk: May increase reaction rates but often results in lower selectivity, as the catalyst or reagent has less control over the orientation of the incoming substrate.
The basicity of an amine is a measure of its ability to donate its lone pair of electrons to a proton. This property is heavily influenced by the electronic effects of the substituents attached to the nitrogen atom. Alkyl groups, such as the butyl groups in this compound, are electron-donating groups through an inductive effect (+I effect). mdpi.compharmaguideline.compharmaguideline.com
This electron-donating nature increases the electron density on the nitrogen atoms, making the lone pair more available for bonding with a proton and thus increasing the amine's basicity compared to ammonia. pharmaguideline.compharmaguideline.com When systematically varying the alkyl substituents, the following trends are generally observed:
Electron-Donating Groups (e.g., alkyl groups): Increase the electron density around the nitrogen, enhancing basicity. pharmaguideline.com
Electron-Withdrawing Groups (e.g., nitro groups): Decrease the electron density on the nitrogen, reducing basicity. pharmaguideline.com
The relationship between N-alkylation and basicity is a foundational concept in physical organic chemistry. Studies on various aromatic and aliphatic amines confirm that substitution of hydrogen atoms on the amine with alkyl groups leads to an increase in base strength. mdpi.com
Table 1: Effect of N-Alkyl Substitution on Amine Basicity
| Compound | Substituent Type | Electronic Effect | Predicted Basicity Trend |
|---|---|---|---|
| Propane-1,3-diamine | Primary Amine | Reference | Baseline |
| N,N'-Dibutylpropane-1,3-diamine | Secondary Amine | +I Effect | Higher than Propane-1,3-diamine |
This table illustrates the general trend of increasing basicity with increased alkyl substitution due to the positive inductive effect of alkyl groups.
Modifications of the Propane (B168953) Backbone
Altering the three-carbon chain that links the two nitrogen atoms opens up further avenues for modifying the diamine's properties, most notably by introducing chirality.
1,3-diamines are crucial structural motifs in many natural products and are widely used as chiral ligands and auxiliaries in organic synthesis. nih.govresearchgate.net By introducing stereogenic centers into the propane backbone of the diamine, it is possible to create a chiral ligand. These chiral diamines are highly valuable in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. acs.orgresearchgate.net
When a chiral diamine coordinates to a metal, it creates a chiral environment that can differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer. acs.org The development of chiral diamine ligands has been a significant focus in the field of catalysis, enabling a wide range of stereoselective transformations. chemrxiv.orgresearchgate.netchemrxiv.org For example, chiral 1,3-diamine derivatives have been successfully employed as catalysts in asymmetric Mannich reactions, affording products with high enantioselectivities. nih.govnii.ac.jpacs.org The synthesis of such chiral diamines can be achieved through various methods, including rhodium-catalyzed asymmetric arylation of cyclic imines. acs.org
The effectiveness of a chiral diamine ligand in an asymmetric reaction is often evaluated by the enantiomeric excess (ee) of the product. Research has shown that even subtle changes in the ligand's backbone can have a profound impact on the stereochemical outcome of the reaction. chemrxiv.org
Table 2: Representative Asymmetric Reactions Using Chiral Diamine Ligands
| Reaction Type | Chiral Ligand Type | Achieved Enantioselectivity (ee) |
|---|---|---|
| Asymmetric Addition | Modified Sparteine-type Diamine | Excellent yields and enantiomeric ratios chemrxiv.org |
| Asymmetric Allylic Amination | C2-Symmetric Diamine Ligands | High enantiomeric excess (>90% ee) nih.gov |
Correlating Structural Features with Chemical Behavior
Understanding the relationship between a molecule's structure and its chemical properties is a central goal of chemical science. For this compound and its derivatives, this involves establishing clear correlations between specific structural modifications and their resulting chemical behavior.
The ability to control the specificity of a chemical process is highly dependent on the structure of the catalyst or reagent involved. By strategically modifying the diamine structure, it is possible to modulate its interactions with other molecules, thereby controlling reaction outcomes. This is the core principle of structure-selectivity relationships. nih.gov
For instance, in catalysis, the length and branching of the N-alkyl chains can influence the shape of the catalytic active site, favoring the binding of substrates with a complementary shape and thus enhancing target specificity. Similarly, the rigidity and conformational flexibility of the propane backbone, which can be altered by introducing substituents or cyclic constraints, play a critical role. A more rigid backbone can lead to higher selectivity by pre-organizing the molecule into a single, active conformation. chemrxiv.org
The development of quantitative structure-selectivity relationships (QSSR) uses computational and statistical methods to model how changes in molecular descriptors (representing structural features) correlate with observed selectivity. nih.gov These models can accelerate the discovery of new, highly selective catalysts by predicting the performance of novel diamine structures before they are synthesized. The strategic placement of functional groups within the diamine structure can also lead to cooperative effects, where different parts of the molecule work together to achieve high selectivity and reactivity. nih.govnii.ac.jprsc.org
Influence of Solvent Environment on N,n,n ,n Tetrabutylpropane 1,3 Diamine Reactivity
Solvent Polarity and Dielectric Constant Effects on Reaction Kinetics
The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role in the kinetics of chemical reactions. For a tertiary amine like N,N,N',N'-Tetrabutylpropane-1,3-diamine, solvent polarity would be expected to influence reactions where charge separation develops in the transition state. Generally, polar solvents are better at stabilizing charged intermediates and transition states than non-polar solvents. libretexts.org For instance, in nucleophilic substitution reactions where the diamine might act as a nucleophile, a more polar solvent could influence the reaction rate. However, without specific kinetic data for reactions involving this compound, it is impossible to provide a quantitative assessment of the effect of the dielectric constant on its reaction rates.
Impact of Protic vs. Aprotic Solvents on Reaction Mechanisms
The choice between a protic and an aprotic solvent can often dictate the reaction mechanism. Polar protic solvents are known to favor SN1 reactions by stabilizing the formation of carbocation intermediates. chemistryscore.com In contrast, polar aprotic solvents are preferred for SN2 reactions as they can solvate cations while leaving the nucleophile relatively "naked" and more reactive. youtube.com
For this compound, which can act as a nucleophile, its effectiveness would be significantly modulated by the solvent type. In a polar protic solvent, its nucleophilicity would likely be dampened due to hydrogen bonding. youtube.com In a polar aprotic solvent, it would be expected to be a more potent nucleophile, favoring an SN2 pathway. A study on a similar compound, N,N,N',N'-tetraethyl-1,3-propanediamine (TEPDA), noted its dissociation into a cationic surfactant in the presence of water, a protic solvent, highlighting the potential for significant solvent-induced changes in the behavior of such diamines. nih.gov
Interactive Data Table: General Solvent Properties
This table provides general properties of common solvents to illustrate the concepts discussed, as specific data for this compound is unavailable.
| Solvent | Dielectric Constant (at 20°C) | Type | Hydrogen Bond Donor |
|---|---|---|---|
| Water | 80.1 | Polar Protic | Yes |
| Methanol | 33.0 | Polar Protic | Yes |
| Ethanol | 24.5 | Polar Protic | Yes |
| Acetone | 20.7 | Polar Aprotic | No |
| Acetonitrile | 37.5 | Polar Aprotic | No |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | No |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | No |
Preferential Solvation and Stabilization of Intermediates by Solvents
In mixed solvent systems, a reactant or intermediate can be preferentially solvated by one of the solvent components. This can have a profound impact on reaction rates and pathways. If a reaction involving this compound were to proceed through a charged intermediate, a more polar solvent in a mixture would likely concentrate around this intermediate, providing stabilization and lowering the activation energy for its formation. However, the absence of studies on reaction intermediates of this specific diamine means that any discussion of preferential solvation remains speculative.
Future Research Avenues and Emerging Trends in N,n,n ,n Tetrabutylpropane 1,3 Diamine Chemistry
Development of Novel Catalytic Systems Based on N,N,N',N'-Tetrabutylpropane-1,3-diamine
The unique structural features of this compound, particularly the presence of two tertiary amine functionalities and bulky butyl substituents, make it a compelling candidate for the development of novel catalytic systems. Research in this area is anticipated to focus on its role as both a ligand for metal-based catalysts and as an organocatalyst.
As a ligand, the steric hindrance provided by the four butyl groups could be instrumental in controlling the selectivity of metal-catalyzed reactions. nih.gov In transition metal catalysis, the coordination of this compound to a metal center could create a specific chiral environment, influencing the stereochemical outcome of reactions such as asymmetric hydrogenation, C-C bond formation, and amination reactions. analis.com.my The electron-donating nature of the tertiary amine groups can also modulate the electronic properties of the metal center, thereby fine-tuning its catalytic activity. Future investigations will likely involve the synthesis and characterization of various organometallic complexes incorporating this diamine and their subsequent evaluation in a range of catalytic transformations.
Furthermore, the basic nature of the nitrogen atoms in this compound suggests its potential as an organocatalyst. Sterically hindered amines have been shown to be effective catalysts for a variety of organic reactions. nih.govelsevierpure.com The bulky butyl groups could play a crucial role in reactions where control of steric interactions is key to achieving high selectivity.
Table 1: Potential Catalytic Applications of this compound
| Catalytic System | Potential Reaction | Anticipated Role of the Diamine | Potential Advantages |
|---|---|---|---|
| Ligand for Transition Metals (e.g., Pd, Ru, Ir) | Asymmetric Hydrogenation, Cross-Coupling Reactions | Steric control, modulation of metal's electronic properties | High enantioselectivity, improved catalytic turnover |
| Organocatalyst | Michael Addition, Aldol Reaction | Brønsted base with significant steric hindrance | Enhanced stereoselectivity, prevention of side reactions |
Exploration of this compound in Advanced Functional Materials
The incorporation of this compound into polymeric structures could lead to the development of advanced functional materials with tailored properties. Its bifunctional nature allows it to act as a monomer, a cross-linking agent, or a functional additive in various polymer systems.
In the realm of polyurethanes and polyureas, this diamine can be used as a chain extender or curing agent. researchgate.net The bulky and hydrophobic butyl groups are expected to impart increased hydrophobicity, improved thermal stability, and altered mechanical properties to the resulting polymers. These characteristics could be advantageous for applications such as coatings, adhesives, and elastomers. mdpi.comgoogle.com
Similarly, in epoxy resin systems, this compound could serve as a curing agent. researchgate.netgoogle.com The steric hindrance of the butyl groups might influence the curing kinetics and the final network structure of the epoxy thermoset, potentially leading to materials with enhanced toughness and chemical resistance.
Future research is also expected to explore the use of this diamine in the synthesis of functional polymers for specialized applications, such as self-healing materials and stimuli-responsive systems. The tertiary amine groups can be protonated or quaternized, introducing pH- or ion-responsive behavior into the polymer matrix.
Integration of Computational and Experimental Methodologies for Predictive Chemistry
Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of this compound and its derivatives before embarking on extensive experimental work. Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, conformational preferences, and thermodynamic properties. researchgate.net
Molecular modeling and simulation techniques can provide insights into how this diamine interacts with other molecules, such as metal centers in catalysts or other monomers in a polymer chain. sigmaaldrich.com These computational studies can guide the rational design of new catalysts and materials with desired functionalities.
Quantitative Structure-Activity Relationship (QSAR) studies could also be applied, particularly if a series of related diamine derivatives are synthesized and tested for a specific application. nih.govacs.orgacs.org By correlating the structural features of the diamines with their observed activity, predictive models can be developed to accelerate the discovery of new and improved compounds. The integration of these computational approaches with experimental validation will be crucial for the efficient exploration of the chemical space around this compound.
Sustainable Synthesis and Application of this compound Derivatives
The development of green and sustainable synthetic routes to this compound and its derivatives is a critical area for future research. Traditional methods for the synthesis of N-alkylated amines often involve harsh reaction conditions and the use of hazardous reagents. researchgate.net
Future efforts will likely focus on the development of catalytic amination processes that utilize more environmentally benign reagents and catalysts. researchgate.net This could include the use of catalytic systems based on earth-abundant metals or the application of biocatalysis. acs.orgdatapdf.com Biocatalytic routes, employing enzymes such as reductive aminases, offer the potential for highly selective and sustainable synthesis of N-alkylated diamines under mild conditions. acs.orgresearchgate.net
Furthermore, the exploration of renewable feedstocks for the synthesis of the propane-1,3-diamine backbone would significantly enhance the sustainability profile of this compound. researchgate.net The development of efficient and scalable green synthetic methods will be essential for the widespread application of this compound in various fields.
Table 2: Comparison of Potential Synthetic Routes for this compound
| Synthetic Approach | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Traditional Alkylation | Use of alkyl halides or other alkylating agents | Well-established chemistry | Improving efficiency and reducing waste |
| Catalytic Amination | Use of homogeneous or heterogeneous catalysts | Higher atom economy, milder conditions | Development of highly active and selective catalysts |
| Biocatalysis | Use of enzymes (e.g., reductive aminases) | High selectivity, mild reaction conditions, use of renewable resources | Enzyme discovery and engineering for specific substrates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
